4-Amino-2-fluorobenzoic acid

Catalog No.
S665611
CAS No.
446-31-1
M.F
C7H6FNO2
M. Wt
155.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-2-fluorobenzoic acid

CAS Number

446-31-1

Product Name

4-Amino-2-fluorobenzoic acid

IUPAC Name

4-amino-2-fluorobenzoic acid

Molecular Formula

C7H6FNO2

Molecular Weight

155.13 g/mol

InChI

InChI=1S/C7H6FNO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H,10,11)

InChI Key

QHERSCUZBKDVOC-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1=CC(=C(C=C1N)F)C(=O)O

The exact mass of the compound 4-Amino-2-fluorobenzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190362. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Amino-2-fluorobenzoic acid (CAS 446-31-1) is a highly versatile, fluorinated aromatic building block characterized by a carboxylic acid, an aniline amino group, and an ortho-fluorine substituent. Operating as a critical intermediate in both pharmaceutical and materials science manufacturing, its primary value lies in its unique electronic and steric profile. The highly electronegative fluorine atom lowers the pKa of the carboxylic acid to approximately 3.93, enhancing its reactivity in esterification and amide coupling reactions . Furthermore, it serves as the mandatory precursor for the blockbuster prostate cancer drug Enzalutamide, where its specific regiochemistry is required for target binding[1]. For industrial buyers, its high purity and established synthetic pathways make it a reliable, scale-ready raw material.

Attempting to substitute 4-amino-2-fluorobenzoic acid with its non-fluorinated analog, 4-aminobenzoic acid (PABA), or its regioisomer, 4-amino-3-fluorobenzoic acid, results in catastrophic failures in downstream applications. In API synthesis, the ortho-fluorine atom is not merely a passive substituent; it actively dictates the conformation of resulting benzamides via dipole minimization, a feature strictly required for binding to targets like the androgen receptor[1]. Furthermore, the inductive effect of the fluorine atom significantly alters the nucleophilicity of the aniline group and the electrophilicity of the carboxylic acid. Substituting with PABA leads to altered esterification kinetics, increased rates of over-alkylation during multi-step synthesis, and the complete loss of the lateral dipole moment required for specialized liquid crystal formulations .

Essentiality of the Ortho-Fluoro Substituent in Enzalutamide (MDV3100) API Synthesis

In the synthesis of the blockbuster prostate cancer drug Enzalutamide, 4-amino-2-fluorobenzoic acid is the mandatory precursor for the 2-fluoro-N-methylbenzamide moiety. The ortho-fluorine atom is structurally essential for locking the conformation of the final drug via dipole minimization and intramolecular interactions, which is required for high-affinity binding to the androgen receptor (AR). Substitution with the non-fluorinated analog, 4-aminobenzoic acid (PABA), fails to enforce this conformation, resulting in a >10-fold loss in AR binding affinity and yielding an inactive API [1].

Evidence DimensionTarget API binding affinity and structural essentiality
Target Compound Data4-Amino-2-fluorobenzoic acid (yields active API with IC50 ~21 nM)
Comparator Or Baseline4-Aminobenzoic acid (PABA) (yields inactive analog)
Quantified Difference>10-fold loss in AR binding affinity without the ortho-fluorine
ConditionsIn vitro AR competition assays and API precursor selection

For pharmaceutical procurement, this specific fluorinated building block is non-negotiable for synthesizing Enzalutamide and related next-generation antiandrogens.

Regioselective N-Alkylation Efficiency in Multi-Step Synthesis

The synthesis of complex APIs often requires the N-alkylation of the aniline amine with bulky electrophiles, such as methyl 2-bromoisobutyrate. The methyl ester of 4-amino-2-fluorobenzoic acid achieves highly efficient mono-alkylation (yields >83%) under optimized thermal conditions (120 °C) . The presence of the ortho-fluorine atom on the benzoic acid ring modulates the electronic density of the aniline nitrogen, reducing its nucleophilicity just enough to prevent the over-alkylation (di-alkylation) that frequently plagues unhindered anilines like PABA .

Evidence DimensionMono-alkylation yield with bulky electrophiles
Target Compound Data4-Amino-2-fluorobenzoic acid methyl ester (>83% mono-alkylation yield)
Comparator Or BaselineUnhindered anilines (e.g., PABA esters)
Quantified Difference~15-20% reduction in over-alkylation byproducts compared to unhindered analogs
ConditionsReaction with methyl 2-bromoisobutyrate and triethylamine at 120 °C for 24 hours

High mono-alkylation selectivity directly translates to lower purification costs and higher overall yields in industrial-scale manufacturing.

Accelerated Esterification Kinetics via Inductive pKa Lowering

The presence of the highly electronegative fluorine atom ortho to the carboxylic acid exerts a strong inductive (-I) effect, lowering the predicted pKa of 4-amino-2-fluorobenzoic acid to approximately 3.93 . This is significantly more acidic than 4-aminobenzoic acid (pKa ~4.65). This electronic effect increases the electrophilicity of the carbonyl carbon, accelerating acid-catalyzed Fischer esterification and yielding >94% conversion to the methyl ester under standard reflux conditions .

Evidence DimensionCarboxylic acid pKa and esterification conversion
Target Compound Data4-Amino-2-fluorobenzoic acid (pKa ~3.93, >94% esterification yield)
Comparator Or Baseline4-Aminobenzoic acid (PABA) (pKa ~4.65, slower kinetics)
Quantified Difference~0.7 unit pKa reduction and accelerated carbonyl electrophilicity
ConditionsAcid-catalyzed Fischer esterification in methanol

Faster reaction kinetics and higher conversion rates reduce reactor time and energy consumption during the first stage of API intermediate production.

Tuning Dielectric Anisotropy in Nematic Liquid Crystal Formulations

Beyond pharmaceuticals, 4-amino-2-fluorobenzoic acid is utilized as a specialized building block for liquid crystal (LC) mesogens . The lateral fluorine substitution at the 2-position introduces a strong dipole moment perpendicular to the long molecular axis. When compared to non-fluorinated 4-aminobenzoate mesogens, this lateral dipole contributes to a negative or reduced positive dielectric anisotropy (Δε) .

Evidence DimensionLateral dipole moment and dielectric anisotropy (Δε)
Target Compound Data2-Fluoro-4-aminobenzoate derived liquid crystals (strong lateral dipole)
Comparator Or BaselineNon-fluorinated 4-aminobenzoate mesogens (purely longitudinal dipole)
Quantified DifferenceShift towards negative dielectric anisotropy due to the perpendicular dipole moment
ConditionsNematic liquid crystal mixture formulation and phase characterization

Enables display manufacturers to precisely tune the electro-optic response and threshold voltages of LC mixtures for advanced display technologies.

Synthesis of Enzalutamide and Next-Gen AR Antagonists

4-Amino-2-fluorobenzoic acid is the definitive starting material for synthesizing the 2-fluoro-N-methylbenzamide moiety of Enzalutamide. Its unique regiochemistry ensures the correct conformational locking required for androgen receptor antagonism, making it indispensable for pharmaceutical procurement in this therapeutic class [1].

Large-Scale N-Alkylation and Process Chemistry

In process chemistry, the modulated nucleophilicity of the aniline group—driven by the electronic effects of the fluorinated ring—makes this compound highly suitable for regioselective mono-alkylation with bulky electrophiles. This ensures high-yield, scalable production of complex intermediates without excessive di-alkylation byproducts .

Liquid Crystal Mesogen Formulation

For materials science applications, this compound serves as a critical building block for synthesizing fluorinated benzoic acid derivatives used in nematic liquid crystal mixtures. The lateral fluorine atom allows formulators to tune the dielectric anisotropy and clearing temperatures of the final display materials.

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

155.03825660 Da

Monoisotopic Mass

155.03825660 Da

Heavy Atom Count

11

LogP

1.29 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (82.61%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (82.61%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (17.39%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

446-31-1

Wikipedia

4-Amino-2-fluorobenzoic acid

Dates

Last modified: 08-15-2023

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